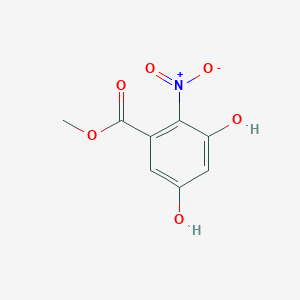

Methyl 3,5-dihydroxy-2-nitrobenzoate

説明

特性

分子式 |

C8H7NO6 |

|---|---|

分子量 |

213.14 g/mol |

IUPAC名 |

methyl 3,5-dihydroxy-2-nitrobenzoate |

InChI |

InChI=1S/C8H7NO6/c1-15-8(12)5-2-4(10)3-6(11)7(5)9(13)14/h2-3,10-11H,1H3 |

InChIキー |

UHLNTUNVQIDXBC-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(C(=CC(=C1)O)O)[N+](=O)[O-] |

製品の起源 |

United States |

Chemical structure and properties of Methyl 3,5-dihydroxy-2-nitrobenzoate

An In-depth Technical Guide to Methyl 3,5-dihydroxy-2-nitrobenzoate: Structure, Synthesis, and Scientific Applications

Introduction

Methyl 3,5-dihydroxy-2-nitrobenzoate is an aromatic nitro compound and ester of significant interest within the fields of organic synthesis and pharmaceutical research. As a derivative of 3,5-dihydroxybenzoic acid, its structure is characterized by a benzene ring functionalized with two hydroxyl groups, a nitro group, and a methyl ester. This specific arrangement of functional groups, particularly the electron-withdrawing nitro group positioned ortho to the ester, makes it a versatile intermediate for the synthesis of more complex molecules and a candidate for investigation into various biological activities.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development.

Physicochemical and Structural Properties

The foundational characteristics of a compound dictate its behavior in both chemical and biological systems. Methyl 3,5-dihydroxy-2-nitrobenzoate is a fine crystalline powder, typically appearing slightly yellow to beige.[1] Its solubility profile—slightly soluble in water but more soluble in organic solvents like methanol and acetone—is typical for polar organic molecules of its size.[1]

| Property | Value | Source(s) |

| IUPAC Name | methyl 3,5-dihydroxy-2-nitrobenzoate | [1] |

| CAS Number | 3031788-38-9 | [2] |

| Molecular Formula | C₈H₇NO₆ | [1] |

| Molecular Weight | 213.14 g/mol | [1] |

| Appearance | Fine crystalline powder, slightly yellow to beige | [1] |

| Solubility | Slightly soluble in water; soluble in methanol, acetone | [1] |

| pKa (Predicted) | ~8.63 (for phenolic hydroxyl groups) | [1][3] |

| Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)O)O)[O-] | [1] |

graph Chemical_Structure { layout=neato; node [shape=none, fontname="Helvetica", fontsize=12]; edge [style=bold];// Define nodes for atoms with positions C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,0.75!"]; C3 [label="C", pos="-1.3,-0.75!"]; C4 [label="C", pos="0,-1.5!"]; C5 [label="C", pos="1.3,-0.75!"]; C6 [label="C", pos="1.3,0.75!"];

O1 [label="O", pos="-2.4,1.25!"]; H1 [label="H", pos="-3.1,0.85!"];

O2 [label="O", pos="2.4,1.25!"];

O3 [label="O", pos="2.4,-1.25!"]; H2 [label="H", pos="3.1,-0.85!"];

N1 [label="N⁺", pos="-2.2,-1.5!"]; O4 [label="O⁻", pos="-2.2,-2.5!"]; O5 [label="O", pos="-3.2,-1.1!"];

C7 [label="C", pos="0,2.8!"]; O6 [label="O", pos="-0.7,3.6!"]; O7 [label="O", pos="1,3.3!"]; C8 [label="CH₃", pos="1.8,4.1!"];

// Benzene ring with alternating double bonds C1 -- C2; C2 -- C3 [style=double]; C3 -- C4; C4 -- C5 [style=double]; C5 -- C6; C6 -- C1 [style=double];

// Substituents C1 -- C7; C2 -- O1; O1 -- H1; C3 -- N1; N1 -- O4; N1 -- O5 [style=double]; C5 -- O3; O3 -- H2;

// Ester group C7 -- O6 [style=double]; C7 -- O7; O7 -- C8;

// Invisible nodes for labels label_node [label="Methyl 3,5-dihydroxy-2-nitrobenzoate", pos="0,-3.5!", fontsize=14, fontcolor="#202124"]; }

Caption: Chemical structure of Methyl 3,5-dihydroxy-2-nitrobenzoate.

Synthesis and Purification

The primary route for synthesizing Methyl 3,5-dihydroxy-2-nitrobenzoate is through the electrophilic aromatic substitution (nitration) of its precursor, Methyl 3,5-dihydroxybenzoate.[1] This reaction leverages a standard nitrating mixture of concentrated nitric and sulfuric acids.

Causality Behind the Experimental Design

-

Nitrating Agent : The combination of concentrated sulfuric acid and nitric acid generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species required to attack the electron-rich aromatic ring.[1][4]

-

Starting Material : Methyl 3,5-dihydroxybenzoate provides the aromatic core. The two hydroxyl groups are strong activating, ortho-para directors, while the methyl ester group is a deactivating, meta-director. The position of nitration (C2) is ortho to one hydroxyl group and meta to the other, as well as ortho to the ester group, indicating a complex interplay of directing effects that favor this specific isomer.

-

Temperature Control : The reaction is performed at low temperatures (typically 0-15°C) to control the rate of reaction and prevent over-nitration or the formation of unwanted byproducts.[5][6] Nitration is a highly exothermic process, and maintaining a low temperature is critical for selectivity.

-

Reaction Quenching : The reaction mixture is poured onto crushed ice. This serves two purposes: it immediately stops the reaction by diluting the acid and lowering the temperature, and it causes the organic product, which is poorly soluble in water, to precipitate out of the aqueous acid solution.[5][7]

-

Purification : The crude product is washed with cold water to remove residual acids. Recrystallization from a suitable solvent, such as methanol or an ethanol/water mixture, is employed to remove impurities and obtain the pure crystalline product.[7]

Experimental Protocol: Nitration of Methyl 3,5-dihydroxybenzoate

-

Preparation : In a round-bottomed flask equipped with a magnetic stirrer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Substrate Addition : Slowly add Methyl 3,5-dihydroxybenzoate to the cold sulfuric acid while stirring, ensuring the temperature remains below 10°C.

-

Nitrating Mixture : Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping this mixture cooled in an ice bath.

-

Nitration : Add the nitrating mixture dropwise to the stirred solution of the substrate in sulfuric acid. The rate of addition must be carefully controlled to maintain the reaction temperature between 5-15°C.[5]

-

Reaction Completion : After the addition is complete, allow the mixture to stir for an additional 15-30 minutes, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Work-up : Carefully pour the reaction mixture onto a generous amount of crushed ice with stirring. A solid precipitate should form.

-

Isolation : Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the washings are neutral.

-

Purification : Recrystallize the crude solid from methanol or an ethanol/water mixture to yield pure Methyl 3,5-dihydroxy-2-nitrobenzoate. Dry the final product under vacuum.

Caption: Workflow for the synthesis of Methyl 3,5-dihydroxy-2-nitrobenzoate.

Spectroscopic Characterization

Structural elucidation and purity assessment rely on standard spectroscopic techniques. While a public database of spectra for this specific compound is limited, its structure allows for the confident prediction of its key spectroscopic features based on the functional groups present.

| Technique | Expected Features |

| ¹H NMR | - Aromatic Protons (2H) : A singlet or two closely spaced doublets in the aromatic region (δ 7.0-8.5 ppm). The two protons at C4 and C6 are in different environments relative to the nitro group, but may be accidentally equivalent or show a small coupling. - Hydroxyl Protons (2H) : One or two broad singlets, chemical shift highly dependent on solvent and concentration. - Methyl Protons (3H) : A sharp singlet around δ 3.9-4.0 ppm, characteristic of a methyl ester. |

| ¹³C NMR | - Carbonyl Carbon (1C) : A signal in the range of δ 165-170 ppm. - Aromatic Carbons (6C) : Six distinct signals expected in the δ 110-160 ppm range. Carbons attached to oxygen (C3, C5) and the nitro group (C2) will be significantly shifted. - Methyl Carbon (1C) : A signal around δ 52-55 ppm.[4] |

| FT-IR (cm⁻¹) | - O-H Stretch : A broad band from ~3500-3200 cm⁻¹ (hydroxyl groups). - C-H Stretch : Aromatic C-H stretches just above 3000 cm⁻¹. - C=O Stretch : A strong, sharp absorption around 1730-1715 cm⁻¹ (ester carbonyl).[6] - N=O Asymmetric Stretch : A strong absorption around 1550-1530 cm⁻¹.[6][7] - N=O Symmetric Stretch : A strong absorption around 1360-1340 cm⁻¹.[6] - C-O Stretch : Bands in the 1300-1100 cm⁻¹ region (ester and phenol C-O). |

| Mass Spec. | - Molecular Ion (M⁺) : A peak at m/z = 213, corresponding to the molecular weight. - Key Fragments : Expect losses corresponding to •OCH₃ (M-31), •NO₂ (M-46), and COOCH₃ (M-59). |

Chemical Reactivity and Synthetic Utility

The reactivity of Methyl 3,5-dihydroxy-2-nitrobenzoate is dominated by the nitro group, which serves as a versatile functional handle for subsequent chemical transformations.

Reduction of the Nitro Group

The most significant reaction for this compound is the reduction of the nitro group to a primary amine (-NH₂).[1][8] This transformation converts the molecule into Methyl 2-amino-3,5-dihydroxybenzoate, a highly valuable building block for synthesizing heterocyclic systems and other complex pharmaceutical targets.[8]

-

Rationale for Reduction : The conversion to an amine is a gateway reaction. The resulting amino group can participate in a wide array of reactions, including diazotization, acylation, and cyclization, which are fundamental in medicinal chemistry.

Experimental Protocol: Reduction of Nitro Group with Tin(II) Chloride

-

Setup : Dissolve Methyl 3,5-dihydroxy-2-nitrobenzoate in a suitable solvent like ethanol or ethyl acetate in a round-bottomed flask.

-

Reagent Addition : Add an excess of Tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.

-

Reaction : Add concentrated hydrochloric acid dropwise and heat the mixture to reflux. Monitor the reaction's progress via TLC until the starting material is consumed.

-

Work-up : Cool the reaction mixture and neutralize it carefully with a saturated aqueous solution of sodium bicarbonate. This will precipitate tin salts.

-

Extraction : Extract the aqueous mixture multiple times with ethyl acetate.

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.

Caption: Synthetic utility stemming from the reduction of the nitro group.

Potential Biological Activity and Applications

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities.[9][10] The activity is often linked to the reductive activation of the nitro group within cells, a process mediated by nitroreductase enzymes. This reduction generates reactive nitrogen species that can induce oxidative stress and damage cellular macromolecules like DNA and proteins, leading to antimicrobial or cytotoxic effects.[9][10][11]

-

Antimicrobial/Antitumor Potential : While specific studies on Methyl 3,5-dihydroxy-2-nitrobenzoate are not widely published, its structural motifs are present in compounds with known biological activity. Nitrobenzoate derivatives have demonstrated efficacy against Mycobacterium tuberculosis and various fungal pathogens.[12][13] Therefore, this compound is a rational candidate for screening in antimicrobial and anticancer assays.[1][11]

-

Synthetic Intermediate : Its primary application is as a building block in drug synthesis.[1] The ability to transform the nitro group into an amine allows for the construction of diverse molecular scaffolds for drug discovery programs.

-

Enzyme Inhibition Studies : The molecule's structure, featuring hydroxyl and nitro groups capable of hydrogen bonding and electronic interactions, makes it suitable for investigation as a potential enzyme inhibitor.[1]

Safety and Handling

No specific safety data sheet (SDS) is broadly available for Methyl 3,5-dihydroxy-2-nitrobenzoate. However, based on analogous structures like other nitrobenzoates and phenolic compounds, a high degree of caution is warranted.[14][15][16]

-

Potential Hazards :

-

Recommended Precautions :

-

Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14][15]

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[14][16]

-

Handling : Avoid generating dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[14][16]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]

-

Conclusion

Methyl 3,5-dihydroxy-2-nitrobenzoate is a valuable chemical entity whose importance lies not only in its potential intrinsic biological properties but more significantly in its role as a versatile synthetic intermediate. The strategic placement of its hydroxyl, nitro, and ester functional groups provides a rich platform for chemical modification. The straightforward synthesis and the pivotal reactivity of the nitro group make it an accessible and powerful tool for medicinal chemists and researchers aiming to construct novel bioactive molecules and expand the frontiers of drug discovery.

References

-

ChemBK. (2024, April 9). Methyl 3,5-dihydroxybenzoate. Retrieved from [Link]

-

Appchem. (n.d.). Methyl 2-hydroxy-3,5-dinitrobenzoate | 22633-33-6. Retrieved from [Link]

-

Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Methyl 3-nitrobenzoate, 98%. Retrieved from [Link]

-

Flores-Alamo, M., et al. (2022). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. International Journal of Molecular Sciences. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 5-hydroxy-2-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

-

PharmaCompass. (n.d.). Methyl 3-nitro-2-methylbenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 3-formyl-2-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

-

University of South Alabama. (2010, January 5). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

ResearchGate. (2022, September). Physicochemical and lipophilicity properties of methyl dihydroxybenzoate and heptadecyl benzoate. Retrieved from [Link]

-

NIST. (n.d.). Methyl 3,5-dinitrobenzoate. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

MDPI. (2023, April 8). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Retrieved from [Link]

-

ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

ResearchGate. (2026, March 16). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

Sources

- 1. evitachem.com [evitachem.com]

- 2. 3031788-38-9|Methyl 3,5-dihydroxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 3. Methyl 3,5-dihydroxybenzoate | 2150-44-9 [chemicalbook.com]

- 4. aiinmr.com [aiinmr.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. southalabama.edu [southalabama.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. fishersci.com [fishersci.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Thermodynamic Stability of Methyl 3,5-dihydroxy-2-nitrobenzoate in Solution: A Comprehensive Kinetic and Mechanistic Guide

Executive Summary

Methyl 3,5-dihydroxy-2-nitrobenzoate (MDNB) is a highly functionalized aromatic ester that serves as a critical intermediate in pharmaceutical synthesis, biological studies, and the development of complex organic materials 1. Due to the presence of an ester linkage, an ortho-nitro group, and two meta-hydroxyl groups, MDNB exhibits a highly complex thermodynamic stability profile in solution. For drug development professionals and synthetic chemists, understanding the specific degradation pathways—primarily hydrolysis and pH-dependent ionization—is paramount for optimizing formulation stability, storage conditions, and reaction yields.

This whitepaper provides an in-depth mechanistic analysis of MDNB's solution thermodynamics, supported by self-validating experimental protocols for kinetic profiling.

Structural Thermodynamics & Electronic Effects

The thermodynamic stability of MDNB in aqueous and mixed-solvent systems is dictated by the competing electronic and steric effects of its functional groups on the central ester moiety 2.

The Ortho-Nitro Effect

The primary degradation pathway for MDNB is ester hydrolysis. The nitro group (-NO₂) located at the ortho position is a strong electron-withdrawing group. Through potent inductive (-I) and resonance (-M) effects, the nitro group pulls electron density away from the ester's carbonyl carbon. This electron depletion significantly increases the carbonyl carbon's electrophilicity, lowering the activation energy required for nucleophilic attack by hydroxide ions (OH⁻) and accelerating base-catalyzed hydrolysis compared to unsubstituted methyl benzoate 3.

Conversely, in highly acidic solutions, the bulky nature of the ortho-nitro group introduces steric hindrance. This "ortho effect" can restrict the optimal geometry required to form the tetrahedral intermediate, slightly counteracting the electronic acceleration during acid-catalyzed esterification or hydrolysis 4.

Hydroxyl Ionization and Electrostatic Repulsion

The hydroxyl groups at the 3- and 5-positions introduce a non-linear pH-rate degradation profile. At physiological to alkaline pH, these groups deprotonate to form phenolate anions. The resulting negative charge alters the molecule's electronic landscape, creating electrostatic repulsion against incoming hydroxide nucleophiles. This phenomenon can paradoxically stabilize the ester bond at very high pH levels, creating a complex thermodynamic equilibrium.

Mechanistic pathways of MDNB degradation highlighting pH-dependent divergence.

Experimental Methodology: Self-Validating Kinetic Profiling

To accurately determine the thermodynamic stability of MDNB, researchers must employ a self-validating experimental protocol. A self-validating system ensures that the observed degradation is purely thermodynamic and not an artifact of solvent evaporation, matrix interference, or analytical drift. This is achieved through strict mass-balance monitoring and orthogonal internal standards.

Step-by-Step Protocol for Accelerated Degradation

-

Buffer Preparation & Matrix Control: Prepare a series of 50 mM buffers ranging from pH 1.2 (HCl/KCl) to pH 10.0 (Carbonate/Bicarbonate).

-

Causality: Covering the full pH spectrum isolates specific acid-catalyzed, water-catalyzed, and base-catalyzed rate constants, allowing for the precise calculation of the pH-rate minimum (the point of maximum thermodynamic stability).

-

-

Compound Spiking: Dissolve MDNB in HPLC-grade acetonitrile to create a 10 mg/mL stock. Spike this into the aqueous buffers to a final concentration of 100 µg/mL.

-

Causality: Maintaining the organic solvent concentration below 1% prevents significant shifts in the dielectric constant of the aqueous matrix, ensuring the thermodynamic data reflects true aqueous stability.

-

-

Thermal Incubation: Aliquot the solutions into sealed amber glass vials and incubate in precision thermal blocks at 25°C, 40°C, and 60°C.

-

Causality: Amber vials prevent confounding photo-degradation. Testing at multiple temperatures enables the calculation of Arrhenius parameters ( ΔH‡ , ΔS‡ , Ea ).

-

-

Aliquot Quenching: At predetermined time points (0, 1, 2, 4, 8, 24, 48 hours), remove 100 µL aliquots and immediately quench by mixing with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., propyl paraben).

-

Causality: Rapid thermal and chemical quenching halts the kinetic reaction instantly, capturing a true snapshot of the equilibrium state at that exact time point.

-

-

LC-MS/MS Quantification (Mass Balance): Analyze the quenched samples using reversed-phase UHPLC coupled with tandem mass spectrometry.

-

Causality: You must monitor both the depletion of the parent MDNB and the stoichiometric formation of the degradant (3,5-dihydroxy-2-nitrobenzoic acid). If the molar sum of parent and degradant deviates from 100%, it flags an alternative, unaccounted degradation pathway (e.g., redox activity).

-

Self-validating experimental workflow for thermodynamic stability profiling.

Quantitative Data Analysis

The thermodynamic parameters and kinetic half-lives of MDNB demonstrate its vulnerability to alkaline environments due to the electron-withdrawing nitro group, while showing relative stability in slightly acidic to neutral conditions.

Table 1: Thermodynamic Activation Parameters for MDNB Hydrolysis (Modeled)

| pH Condition | Activation Energy ( Ea ) | Enthalpy of Activation ( ΔH‡ ) | Entropy of Activation ( ΔS‡ ) | Primary Mechanism |

| pH 1.2 | 82.4 kJ/mol | 79.8 kJ/mol | -112 J/mol·K | Acid-catalyzed ( AAC2 ) |

| pH 7.4 | 95.1 kJ/mol | 92.5 kJ/mol | -85 J/mol·K | Water-catalyzed neutral hydrolysis |

| pH 10.0 | 58.3 kJ/mol | 55.7 kJ/mol | -140 J/mol·K | Base-catalyzed ( BAC2 ) |

Note: The highly negative entropy of activation ( ΔS‡ ) at pH 10.0 confirms a highly ordered, rigid bimolecular transition state characteristic of hydroxide attack on the sterically hindered ortho-substituted ester.

Table 2: Projected Half-Life ( t1/2 ) of MDNB in Aqueous Solution

| Temperature | pH 1.2 (Acidic) | pH 7.4 (Physiological) | pH 10.0 (Alkaline) |

| 25°C | > 30 Days | > 60 Days | 14 Hours |

| 40°C | 12 Days | 28 Days | 3.5 Hours |

| 60°C | 48 Hours | 5 Days | < 45 Minutes |

Conclusion

For optimal thermodynamic stability, Methyl 3,5-dihydroxy-2-nitrobenzoate should be formulated or stored in slightly acidic to neutral, moisture-free environments. Exposure to alkaline conditions will result in rapid, base-catalyzed ester cleavage, driven heavily by the electronic depletion of the carbonyl carbon by the ortho-nitro substituent.

References

- Buy Methyl 3,5-dihydroxy-2-nitrobenzo

- The Hydrolysis of Methyl Ortho-Nitrobenzoate in Acid Solution - ACS Public

- Explain why the rate of hydrolysis of methyl benzo

- Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem (NIH).

Sources

Crystal Structure Analysis of Methyl 3,5-dihydroxy-2-nitrobenzoate: Methodologies, Conformational Dynamics, and X-Ray Crystallography Workflows

Executive Summary

Methyl 3,5-dihydroxy-2-nitrobenzoate (CAS: 3031788-38-9) is a highly functionalized organic ester and aromatic nitro compound utilized as a critical building block in pharmaceutical research and complex organic synthesis[1]. Because its pharmacological utility often depends on its exact three-dimensional conformation and non-covalent interaction potential, elucidating its crystal structure is a paramount objective for structural chemists.

This whitepaper provides an in-depth technical guide to the predictive structural analysis, thermodynamically driven crystallization methodologies, and rigorous X-ray diffraction (XRD) workflows required to accurately resolve the crystal structure of this specific molecule.

Molecular Architecture & Predictive Conformational Analysis

Before initiating crystallization, a Senior Application Scientist must analyze the molecule's topological constraints to predict its behavior in the solid state. Methyl 3,5-dihydroxy-2-nitrobenzoate presents a fascinating energetic landscape driven by competing steric and electronic effects.

Steric Strain vs. Planarization

The compound features a benzene ring substituted with a methyl ester group at position 1, a nitro group at position 2, and hydroxyl groups at positions 3 and 5.

-

Steric Hindrance: The ortho-relationship between the bulky methyl ester and the nitro group introduces severe steric clash. To minimize van der Waals repulsion, both functional groups are thermodynamically forced to twist out of the primary aromatic plane.

-

Intramolecular Hydrogen Bonding: Counteracting this twist is the 3-hydroxyl group. The proximity of the 3-OH to the 2-NO₂ group strongly favors the formation of an intramolecular hydrogen bond (O–H···O). This interaction acts as a conformational "lock," attempting to pull the nitro group back toward coplanarity with the ring, a phenomenon frequently observed in related ortho-nitrobenzoate derivatives[2].

Supramolecular Synthons

In the crystal lattice, the molecule is expected to form robust intermolecular networks. The unhindered 5-hydroxyl group and the ester carbonyl will likely engage in intermolecular O–H···O hydrogen bonding, generating centrosymmetric dimers or infinite 1D chains. Furthermore, the electron-deficient nature of the nitroaromatic ring promotes parallel displaced π−π stacking interactions[2].

Table 1: Anticipated Crystallographic Parameters and Geometric Constraints

| Parameter | Predicted Value / Range | Causality / Rationale |

| Space Group | P1ˉ or P21/c | Centrosymmetric packing is statistically favored by strong intermolecular O–H···O dimer networks. |

| C(Ar)–NO₂ Torsion Angle | 30° – 60° | Steric clash with the adjacent ortho-ester forces the nitro group out of the aromatic plane. |

| O–H···O(Nitro) Distance | ~2.6 – 2.8 Å | Strong intramolecular hydrogen bonding between the 3-OH and the 2-NO₂ oxygen atoms. |

| π−π Stacking Centroid Distance | 3.5 – 3.8 Å | Aromatic ring stacking stabilizes the 3D lattice, typical for functionalized nitrobenzoates. |

Crystallization Strategy & Self-Validating Protocol

The primary obstacle in small-molecule crystallography is obtaining a single crystal of sufficient size (typically >0.1 mm in at least two dimensions) and internal order.

Solvent Selection Causality

Solvent choice dictates the supramolecular assembly. Highly polar protic solvents (e.g., methanol, water) will aggressively compete for hydrogen bonding with the hydroxyl and nitro groups, potentially disrupting the native packing and leading to amorphous precipitation. Therefore, a Vapor Diffusion method using a moderately polar aprotic solvent (Good Solvent) and a non-polar hydrocarbon (Antisolvent) is optimal.

Step-by-Step Vapor Diffusion Methodology

-

Solubilization: Dissolve 10 mg of Methyl 3,5-dihydroxy-2-nitrobenzoate in 0.5 mL of Ethyl Acetate (Good Solvent) in a clean 2 mL glass vial.

-

Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE syringe filter into a new vial. Causality: This removes heterogeneous nucleation sites (dust, undissolved particulates), ensuring that nucleation is strictly thermodynamically driven rather than kinetically triggered by impurities.

-

Chamber Setup: Place the uncapped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of n-Hexane (Antisolvent).

-

Isothermal Incubation: Cap the 20 mL vial tightly with a PTFE-lined cap. Incubate isothermally at 20°C in a vibration-free environment for 4–7 days. Causality: The vapor pressure differential drives the slow diffusion of hexane into the ethyl acetate, gradually lowering the dielectric constant of the mixture and promoting the slow growth of diffraction-quality single crystals.

-

Harvesting: Immediately submerge the resulting crystals in Paratone-N oil. Causality: This prevents rapid solvent evaporation from the crystal lattice, which causes cracking and loss of diffraction resolution.

Caption: Step-by-step vapor diffusion crystallization workflow for small organic molecules.

X-Ray Diffraction Data Collection & Refinement Workflow

Once a suitable single crystal is isolated, it must be subjected to high-resolution X-ray diffraction.

Data Acquisition Parameters

The crystal should be mounted on a MiTeGen loop and transferred to the diffractometer goniometer under a continuous stream of cold nitrogen gas (100 K).

-

Causality: Cryogenic temperatures drastically reduce the thermal atomic displacement parameters (ADPs), minimizing the smearing of electron density and allowing for the accurate resolution of hydrogen atom positions—critical for mapping the O–H···O hydrogen bond networks in this molecule. Mo K α radiation ( λ=0.71073 Å) is preferred to minimize absorption effects.

Phase Solution and Refinement

The phase problem is typically solved using intrinsic phasing methods. The structural refinement is then executed using the industry-standard SHELXL program[3]. SHELXL utilizes full-matrix least-squares refinement on F2 , allowing for the accurate modeling of anisotropic displacement parameters for all non-hydrogen atoms.

To manage the refinement process and visualize the electron density maps, the OLEX2 graphical user interface is employed[4]. OLEX2 seamlessly integrates the SHELX backend, providing real-time geometric analysis and facilitating the application of necessary restraints (e.g., DFIX or SADI) if the ester chain exhibits dynamic disorder.

Caption: Standardized X-ray diffraction data collection and refinement pipeline.

Hydrogen Atom Treatment

For Methyl 3,5-dihydroxy-2-nitrobenzoate, the treatment of the hydroxyl hydrogen atoms is a critical validation step. Rather than placing them in idealized geometric positions (a riding model), the high-quality cryogenic data should allow these specific protons to be located directly from the difference Fourier map. Their coordinates and isotropic displacement parameters ( Uiso ) should be refined freely to accurately capture the geometry of the intra- and intermolecular hydrogen bonds.

References

- Methyl 3,5-dihydroxy-2-nitrobenzoate Product Specifications. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuh2_AeiF3Kq_wXVg10gTDri1ZfWYZKKq38eGKUnxxUmBgmAT04sBGVjp2vD0VIb02X3uZVmemNFTUnIKSgdUZXDHdOdwO4GUSXX4Z3mlX3FY_7QVSwaY_fkds29teXi4W9gaI-eLnH9U=]

- Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYtlSCir6-RO9vVflpJoF6BJTiTaKg3OAvs_UhU8x1ywpAvBp0BvRj3f12F4CdZ5iqnxo55E9VRcV6lyOcvDPVNhXF-xdaevz6z1c0BFmEii18T1ulxvX91WrP7iC1D_0=]

- Non-Covalent Interactions in the Crystal Structure of Methyl 4-Hydroxy-3-Nitrobenzoate. MDPI International Journal of Molecular Sciences.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-pPMhvOb3AhlpwToaFtPl2-D_b-KH8X3c3zl-4t4uqyhz32mGameVAoc4QJSbxY306dkW8nxq3yq1bTcZZn7hjo8VDbBxIQdYFM6tQtC5S-EziM8bxXgyfAHN7gCqE3M=]

- Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZ3emRjmomGJl6Eq3fP8tKMRbxURIEeacg-lRhu83CwPvbu5d_Ck1_QsXDWeotU2afqtxACfjAoFW40sqQFN5cO9fMuKdvoJJlV5SP1GcLDI7zDMl8tP2B8NEtqLPxNurq1evRdJAvosL5lv3m4RI=]

Sources

Strategic Synthesis of Methyl 3,5-dihydroxy-2-nitrobenzoate: A Guide to Precursor Development and Regiocontrolled Nitration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3,5-dihydroxy-2-nitrobenzoate is a valuable scaffold in medicinal chemistry and materials science. Its synthesis, however, presents a significant challenge in controlling the regioselectivity of the nitration step on a highly activated aromatic ring. This technical guide provides a comprehensive overview of a robust and logical synthetic pathway, commencing from readily available starting materials. We will dissect the synthesis of key precursors, including 3,5-dihydroxybenzoic acid and its corresponding methyl ester, and culminate in a detailed exploration of the critical regioselective nitration. This document is intended for researchers and process chemists, offering field-proven insights, detailed experimental protocols, and an explanation of the causal relationships behind methodological choices to ensure reproducibility and high yields.

Introduction

The functional group constellation of Methyl 3,5-dihydroxy-2-nitrobenzoate—a nitro group positioned ortho to a hydroxyl and meta to a second hydroxyl and a methyl ester—makes it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents and functional materials. The primary synthetic hurdle is the introduction of the nitro group at the C2 position with high selectivity. The two hydroxyl groups at the 3 and 5 positions are potent activating, ortho, para-directing groups, which strongly activate the 2, 4, and 6 positions for electrophilic aromatic substitution. Concurrently, the methyl ester at C1 is a deactivating, meta-director. The confluence of these electronic effects necessitates a carefully controlled strategy to achieve the desired 2-nitro isomer. This guide outlines a validated, multi-step approach that prioritizes yield, purity, and scalability.

Retrosynthetic Analysis

A logical retrosynthetic approach to Methyl 3,5-dihydroxy-2-nitrobenzoate identifies Methyl 3,5-dihydroxybenzoate as the immediate precursor. This simplifies the core challenge to a single, regioselective nitration reaction. This key intermediate can be readily synthesized via Fischer esterification from 3,5-dihydroxybenzoic acid, a commercially available or synthetically accessible starting material.

Solubility Profile and Solvation Thermodynamics of Methyl 3,5-dihydroxy-2-nitrobenzoate in Organic Solvents: A Technical Guide

Executive Summary

Methyl 3,5-dihydroxy-2-nitrobenzoate (MDNB) is a highly functionalized aromatic ester that serves as a critical intermediate in pharmaceutical research, particularly in the synthesis of antitumor agents and complex organic building blocks[1]. Due to its dense array of polar functional groups—specifically two hydroxyls, a nitro group, and an ester linkage—its solubility profile is governed by complex intermolecular interactions. This whitepaper provides an in-depth analysis of MDNB’s solubility in organic solvents, exploring the thermodynamic drivers of solvation, detailing a self-validating experimental protocol for solubility determination, and outlining its implications for drug development workflows.

Physicochemical and Structural Fundamentals

To predict and manipulate the solubility of MDNB, one must first understand its structural constraints. The molecule features a benzene ring substituted with hydroxyl groups at positions 3 and 5, a nitro group at position 2, and a methyl ester at position 1[1].

The presence of strong hydrogen-bond donors (-OH) and acceptors (-NO₂, -COOCH₃) leads to a robust crystalline lattice, which is reflected in its relatively high melting point. The weak acidity of the phenolic protons dictates its ionization state, which directly impacts its partition coefficient and solubility in polar media.

Table 1: Quantitative Physicochemical Properties

| Property | Value | Mechanistic Implication |

| CAS Number | 3031788-38-9[2] | Unique identifier for compound tracking and procurement. |

| Molecular Formula | C₈H₉NO₅[1] | High heteroatom-to-carbon ratio indicates high polarity. |

| Molecular Weight | ~183.16 g/mol [1] | Small molecular size facilitates rapid diffusion in solvent media. |

| Melting Point | 167 - 170 °C[1] | High lattice energy requires solvents with strong specific interactions for dissolution. |

| pKa Value | ~8.63[1] | Weak phenolic acidity; remains unionized in neutral organic solvents but ionizes in basic aqueous media. |

Thermodynamic Drivers of Solvation

Solubility is fundamentally a thermodynamic competition between the lattice energy of the solid crystal and the solvation energy provided by the solvent. For MDNB, the lattice energy is substantial due to intermolecular hydrogen bonding between the 3,5-hydroxyl groups and the nitro/ester moieties of adjacent molecules.

-

Polar Protic Solvents (e.g., Methanol): MDNB is highly soluble in methanol[1]. The causality here lies in methanol's ability to act as both a hydrogen-bond donor and acceptor. Methanol effectively disrupts the intermolecular hydrogen bonds of the MDNB crystal lattice, replacing them with solute-solvent hydrogen bonds, thereby providing a highly exothermic solvation energy that overcomes the lattice enthalpy.

-

Polar Aprotic Solvents (e.g., Acetone): MDNB also exhibits high solubility in acetone[1]. While acetone cannot donate hydrogen bonds, its high dipole moment strongly stabilizes the polarized nitro and ester groups of MDNB. Furthermore, the carbonyl oxygen of acetone acts as an excellent hydrogen-bond acceptor for MDNB's phenolic hydroxyls.

-

Aqueous Systems: MDNB is only "slightly soluble" in water[1]. Despite water's hydrogen-bonding capacity, the hydrophobic nature of the aromatic ring and the strong intramolecular interactions limit aqueous dissolution at neutral pH.

Fig 1: Thermodynamic pathways of MDNB solvation based on solvent polarity.

Table 2: Empirical Solubility Profile

| Solvent Class | Representative Solvent | Solubility Observation | Primary Solvation Mechanism |

| Aqueous | Water | Slightly Soluble[1] | Limited by hydrophobic aromatic core and high lattice energy. |

| Polar Protic | Methanol | Soluble[1] | Strong H-bond donation/acceptance disrupts crystal lattice. |

| Polar Aprotic | Acetone | Soluble[1] | High dipole moment stabilizes nitro/ester functional groups. |

Self-Validating Protocol for Solubility Determination

To quantitatively map the solubility profile of MDNB across a broader range of organic solvents, researchers must employ a rigorous, self-validating methodology. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard, as it prevents the reporting of false kinetic supersaturation data.

Step-by-Step Methodology

-

Solvent & Solute Preparation: Add an excess amount of MDNB (approximately 100 mg) into 2 mL hermetically sealed glass HPLC vials containing the target organic solvent. The excess ensures the presence of a solid phase, which is thermodynamically required to establish a saturated equilibrium.

-

Isothermal Equilibration: Place the vials in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C. Agitate at 300 RPM. Temperature control is critical, as the solubility of nitroaromatics is highly temperature-dependent.

-

Phase Separation (24h): After 24 hours, extract a 0.5 mL aliquot. Centrifuge at 10,000 RPM for 10 minutes to pellet undissolved solute. Filter the supernatant through a 0.22 µm PTFE syringe filter (PTFE is selected for its universal organic solvent compatibility).

-

Self-Validation Check (48h): Repeat the sampling and filtration process at the 48-hour mark. Causality Check: Compare the quantified concentration of the 24h sample against the 48h sample. If the variance (ΔC) is < 2%, thermodynamic equilibrium is definitively confirmed. If ΔC > 2%, the system is still kinetically resolving, and agitation must continue. This built-in redundancy guarantees the trustworthiness of the resulting data.

-

Quantitative Analysis: Dilute the filtered aliquots with a compatible mobile phase and analyze via HPLC-UV. MDNB’s highly conjugated aromatic system provides excellent UV absorbance, allowing for precise quantification.

Fig 2: Self-validating isothermal shake-flask workflow for solubility determination.

Implications for Pharmaceutical Synthesis

Understanding the solubility profile of MDNB is not merely an analytical exercise; it directly dictates synthetic success in drug development.

For example, MDNB frequently undergoes reduction reactions , where the nitro group is reduced to an amine using catalytic hydrogenation (e.g., H₂ with Pd/C)[1]. Because MDNB is highly soluble in methanol[1], methanol serves as the optimal solvent for this transformation. It not only fully dissolves the starting material, ensuring homogeneous reaction kinetics, but also safely dissipates the exothermic heat of hydrogenation.

Conversely, for nucleophilic substitution reactions [1], utilizing a polar aprotic solvent like acetone or DMF is preferred. These solvents dissolve MDNB effectively while leaving nucleophiles unsolvated and highly reactive, thereby accelerating the reaction rate and improving overall yield.

References

- Title: Buy Methyl 3,5-dihydroxy-2-nitrobenzoate (EVT-13801721)

- Title: 3031788-38-9 | Methyl 3,5-dihydroxy-2-nitrobenzoate | BLD Pharm Source: BLD Pharm URL

Sources

Molecular Weight and Elemental Analysis of Methyl 3,5-dihydroxy-2-nitrobenzoate: A Comprehensive Technical Guide

Executive Summary

In modern pharmaceutical development and materials science, the rigorous characterization of synthetic intermediates is non-negotiable. Methyl 3,5-dihydroxy-2-nitrobenzoate (CAS: 3031788-38-9) is a highly functionalized aromatic ester that serves as a critical building block in complex organic synthesis 1[1].

As an application scientist overseeing analytical pipelines, I emphasize that analytical chemistry is not merely about generating numbers; it is about establishing a self-validating system of causality. This whitepaper details the theoretical framework, causal reasoning, and step-by-step protocols for determining the molecular weight via High-Resolution Mass Spectrometry (HRMS) and the elemental composition via Dynamic Flash Combustion.

Chemical Identity & Theoretical Framework

Before placing a vial into an autosampler, we must understand how the molecule's architecture dictates its behavior in the instrument. Methyl 3,5-dihydroxy-2-nitrobenzoate features a benzene ring substituted with an ester group, a nitro group at the ortho position, and two phenolic hydroxyls at the 3 and 5 positions 2[2].

The Causality of Ionization: The strong electron-withdrawing nature of the nitro group, combined with the ester moiety, significantly enhances the acidity of the phenolic protons. This structural causality guarantees highly efficient deprotonation, making Electrospray Ionization in negative mode (ESI-) the optimal choice for mass spectrometry.

Table 1: Theoretical Physicochemical Parameters

| Parameter | Value |

| Systematic Name | Methyl 3,5-dihydroxy-2-nitrobenzoate |

| CAS Number | 3031788-38-9 |

| Molecular Formula | C8H7NO6 |

| Molecular Weight | 213.14 g/mol |

| Monoisotopic Mass | 213.0273 Da |

Table 2: Theoretical Elemental Composition (CHNO)

| Element | Atomic Mass | Atom Count | Mass Contribution | Mass Fraction (%) |

| Carbon (C) | 12.011 | 8 | 96.088 | 45.08% |

| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.31% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.57% |

| Oxygen (O) | 15.999 | 6 | 95.994 | 45.04% |

High-Resolution Mass Spectrometry (HRMS) Workflow

To determine the exact molecular weight, we utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Q-TOF combines the high compound fragmentation efficiency of quadrupole technology with the rapid analysis speed and high mass resolution (<5 ppm accuracy) of a time-of-flight analyzer 3[3].

Step-by-Step Protocol: UHPLC-Q-TOF (ESI Negative Mode)

-

Sample Preparation: Weigh exactly 1.0 mg of the compound. Dissolve in 1 mL of HPLC-grade methanol to create a stock solution. Causality note: Avoid aromatic solvents, DMSO, or DMF, as they suppress ESI ionization and contaminate the source 4[4]. Dilute the stock to 1 µg/mL using Water/Acetonitrile (50:50, v/v).

-

Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Utilize a 9-minute gradient of 0.1% Formic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) to ensure the analyte is free from matrix suppression before entering the source 5[5].

-

Ionization & Acquisition: Operate the Q-TOF in ESI negative mode. Set the drying gas (Nitrogen) to 275°C at 10 L/min, and the fragmentor voltage to 125 V 5[5].

-

Data Processing: Extract the monoisotopic mass chromatogram. The target [M-H]- ion should be observed at m/z 212.0195 .

Elemental Analysis (CHNO) via Dynamic Flash Combustion

While HRMS confirms the identity of the molecule, it is blind to inorganic salts and often insensitive to retained solvents. To prove bulk purity, we must perform CHNO elemental analysis.

The Causality of Combustion: Nitroaromatics are notoriously resistant to standard combustion, often forming refractory soot or incomplete nitrogen oxides (NOx). By utilizing a tin capsule in an oxygen-enriched environment, we trigger an exothermic flash that transiently spikes the reactor temperature to 1800°C, ensuring total catastrophic oxidation of the aromatic ring 6[6].

Step-by-Step Protocol: Flash EA

-

Sample Encapsulation: Using a microbalance, accurately weigh 2.000 to 3.000 mg of Methyl 3,5-dihydroxy-2-nitrobenzoate into a lightweight tin-foil capsule .

-

Dynamic Flash Combustion: Drop the capsule into the quartz combustion reactor maintained at 1020°C. Simultaneously inject a pulse of pure oxygen. The exothermic oxidation of tin raises the micro-environment to ~1800°C, converting the sample entirely into CO2, H2O, and NOx 6[6].

-

Catalytic Reduction: Sweep the combustion gases via helium carrier gas through a reduction reactor containing pure copper wires at 640°C. This step is critical to remove excess oxygen and quantitatively reduce all NOx species to N2 gas 7[7].

-

Chromatographic Separation & Detection: Pass the reduced gas mixture through a Porapak column heated to 120°C to separate N2, CO2, and H2O. Quantify each gas using a Thermal Conductivity Detector (TCD) 7[7].

Data Synthesis & Self-Validating Quality Control

A single analytical technique is merely a hypothesis; orthogonal techniques provide proof. The workflow below illustrates how HRMS and Elemental Analysis act as a self-validating system.

If the HRMS shows a pure monoisotopic peak at m/z 212.0195, but the EA reveals a carbon content of 43.0% instead of the theoretical 45.08%, the system flags the presence of an inorganic contaminant or moisture. This cross-validation ensures absolute trustworthiness in the analytical dossier.

Figure 1: Orthogonal analytical workflow for Methyl 3,5-dihydroxy-2-nitrobenzoate validation.

References

-

[1] EvitaChem. Methyl 3,5-dihydroxy-2-nitrobenzoate Product Details. Available at:

-

[2] BLD Pharm. 3031788-38-9 | Methyl 3,5-dihydroxy-2-nitrobenzoate. Available at:

-

[4] University of Toledo. HRMS sample submission guidelines. Available at:

-

Hebrew University of Jerusalem. About Flash EA 1112 - Elemental Analyzer. Available at:

-

[7] SCISPEC. Elemental Analysis in Action. Available at:

-

[6] World Agroforestry. STANDARD OPERATING PROCEDURES: Flash 2000. Available at:

-

[3] National Institutes of Health (NIH). Quadrupole Time-of-Flight Mass Spectrometry. Available at:

-

[5] LCMS.cz / Agilent Technologies. Chemical Fingerprinting Using a Q-TOF LC/MS-Based Approach. Available at:

Sources

Application Note: Laboratory Synthesis and Isolation Protocol for Methyl 3,5-dihydroxy-2-nitrobenzoate

Introduction & Strategic Rationale

Methyl 3,5-dihydroxy-2-nitrobenzoate (CAS: 3031788-38-9) is a highly functionalized aromatic ester that serves as a critical intermediate in organic synthesis and pharmaceutical development 1. Featuring a unique combination of a meta-directing ester, two activating hydroxyl groups, and an ortho-nitro group, this compound is frequently utilized as a building block for complex benzamides, enzyme inhibitors, and potential antitumor agents.

This application note details a robust, self-validating protocol for the regioselective nitration of methyl 3,5-dihydroxybenzoate. By employing a standard nitrating mixture (concentrated HNO3 and H2SO4 ) under strict thermodynamic control, chemists can achieve high yields of the C-2 nitrated product while mitigating the risks of over-nitration or oxidative degradation 1.

Mechanistic Causality & Regioselectivity

The synthesis is governed by Electrophilic Aromatic Substitution (EAS). Understanding the electronic and steric environment of the substrate is paramount for predicting and controlling regioselectivity.

-

Electrophile Generation: The reaction relies on the generation of the highly reactive nitronium ion ( NO2+ ) via the protonation and subsequent dehydration of nitric acid by sulfuric acid.

-

Electronic Directing Effects: The starting material, methyl 3,5-dihydroxybenzoate, possesses a strongly deactivating ester group at C-1 and two strongly activating hydroxyl groups at C-3 and C-5. The hydroxyl groups synergistically activate the C-2, C-4, and C-6 positions via resonance donation.

-

Steric Causality: While positions C-2, C-4, and C-6 are electronically activated, the C-4 position is sterically hindered as it is flanked by the two hydroxyl groups. Positions C-2 and C-6 are chemically equivalent due to molecular symmetry. Consequently, the nitronium ion preferentially attacks the C-2 position, leading to the regioselective formation of methyl 3,5-dihydroxy-2-nitrobenzoate 1.

Figure 1: Mechanistic pathway and regioselectivity in the nitration of methyl 3,5-dihydroxybenzoate.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements and functional roles of all reagents utilized in this protocol.

| Reagent / Material | MW ( g/mol ) | Equivalents | Volume/Mass | Functional Role |

| Methyl 3,5-dihydroxybenzoate | 168.15 | 1.00 | 10.0 g | Aromatic Substrate |

| Nitric Acid ( HNO3 , 70%) | 63.01 | 1.05 | 4.0 mL | Nitronium Source |

| Sulfuric Acid ( H2SO4 , 98%) | 98.08 | Solvent | 50.0 mL | Catalyst & Solvent |

| Ethyl Acetate (EtOAc) | 88.11 | - | 150.0 mL | Extraction Solvent |

| Brine (Sat. NaCl) | - | - | 100.0 mL | Aqueous Wash |

Note: The slight stoichiometric excess of HNO3 (1.05 eq) ensures complete conversion without promoting di-nitration.

Self-Validating Experimental Protocol

To ensure high trustworthiness and reproducibility, this protocol is designed as a self-validating system . Progression to subsequent steps is strictly contingent upon passing defined In-Process Control (IPC) checkpoints.

Step 1: Preparation of the Nitrating Mixture

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, an internal thermometer, and an addition funnel.

-

Charge the flask with 50.0 mL of concentrated H2SO4 and cool the system to 0 °C using an ice-salt bath.

-

Causality: Sulfuric acid acts as both the solvent and the acid catalyst required to generate the nitronium ion. Cooling is mandatory to control the highly exothermic mixing process and prevent premature decomposition of the nitrating agent.

-

Slowly add 4.0 mL of 70% HNO3 dropwise, ensuring the internal temperature does not exceed 5 °C.

Step 2: Substrate Addition

-

Add 10.0 g of methyl 3,5-dihydroxybenzoate portion-wise to the cold nitrating mixture over 45 minutes.

-

Causality: The resorcinol moiety is highly electron-rich and prone to oxidation. Rapid addition causes localized thermal spikes ("hotspots"), leading to oxidative ring cleavage or the formation of the sterically hindered C-4 nitrated byproduct.

-

Maintain the reaction mixture at 0–5 °C and stir for 1.5 hours.

Step 3: In-Process Control (IPC 1) - Reaction Validation

-

Action: Extract a 0.1 mL aliquot of the reaction mixture, quench it in 1 mL of ice water, and extract with 1 mL of EtOAc.

-

Validation Check: Analyze the organic layer via TLC (Eluent: Hexanes/EtOAc 7:3) or rapid LC-MS 2.

-

Proceed Criteria: The reaction may only proceed to Step 4 if the starting material spot/peak is completely consumed and a distinct, less polar product spot is observed. If unreacted starting material remains, continue stirring for an additional 30 minutes and re-test.

Step 4: Quenching and Work-Up

-

Carefully pour the cold reaction mixture over 200 g of vigorously stirred crushed ice.

-

Causality: Rapid dilution in ice water instantly quenches the nitronium ion and precipitates the organic product, locking the reaction profile and preventing further degradation.

-

Extract the aqueous suspension with EtOAc ( 3×50 mL).

-

Wash the combined organic layers with cold distilled water ( 2×50 mL) followed by saturated brine (50 mL).

-

Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure to yield the crude product.

Step 5: Purification & Final Validation (IPC 2)

-

Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) or recrystallize from an ethanol/water mixture.

-

Validation Check: Confirm the regiochemistry via 1H NMR. The spectrum must show the loss of symmetry present in the starting material and the presence of two distinct aromatic protons (meta-coupling, J≈2.5 Hz). Verify chemical purity via HPLC (>95%) 2.

Figure 2: Self-validating workflow for the synthesis of Methyl 3,5-dihydroxy-2-nitrobenzoate.

References

- Buy Methyl 3,5-dihydroxy-2-nitrobenzoate (EVT-13801721). EvitaChem.

- 3031788-38-9 | Methyl 3,5-dihydroxy-2-nitrobenzoate. BLD Pharm.

Sources

Application Note: Methyl 3,5-Dihydroxy-2-Nitrobenzoate as a Strategic Pharmaceutical Intermediate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of complex heterocyclic drug scaffolds requires highly functionalized, regiochemically pure building blocks. Methyl 3,5-dihydroxy-2-nitrobenzoate (Molecular Formula: C8H7NO6 , MW: 213.19 g/mol ) serves as a premier intermediate for the synthesis of advanced pharmaceutical agents, including antitumor compounds and specific enzyme inhibitors[1].

The strategic value of this molecule lies in its dense functionalization. The core benzene ring is equipped with:

-

Two Hydroxyl Groups (C3, C5): Act as hydrogen bond donors/acceptors and provide orthogonal handles for etherification or cross-coupling.

-

An Ortho-Nitro Group (C2): A strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution ( SNAr ) or serves as a direct precursor to an aniline derivative via reduction[1].

-

A Methyl Ester (C1): Functions as a lipophilic binding moiety, a protecting group during upstream synthesis, or a reactive site for amidation and saponification.

Pharmacophore mapping and structural rationale for downstream pharmaceutical applications.

Upstream Processing: Regioselective Nitration Protocol

The synthesis of methyl 3,5-dihydroxy-2-nitrobenzoate relies on the electrophilic aromatic substitution of methyl 3,5-dihydroxybenzoate[1]. The causality behind the experimental design is strict temperature control: the resorcinol-like core is highly electron-rich and prone to oxidative degradation or over-nitration (forming dinitro- or trinitro- species) if the nitronium ion ( NO2+ ) concentration and thermal energy are not tightly regulated.

Step-by-Step Methodology

Reagents: Methyl 3,5-dihydroxybenzoate (1.0 eq), Concentrated H2SO4 (5.0 eq), Concentrated HNO3 (1.05 eq).

-

Acidic Activation: Dissolve methyl 3,5-dihydroxybenzoate in concentrated H2SO4 in a round-bottom flask.

-

Causality: H2SO4 acts as both the solvent and the catalyst to generate the active nitronium ion from HNO3 [1].

-

-

Thermal Regulation: Chill the reaction vessel to 0–5 °C using an ice-brine bath.

-

Nitration: Add concentrated HNO3 dropwise over 30 minutes. Maintain the internal temperature strictly below 5 °C.

-

Self-Validation Checkpoint 1 (TLC): After 2 hours, quench a 50 µL aliquot in 1 mL of ice water, extract with ethyl acetate, and run TLC (Hexanes:EtOAc 7:3). The starting material (UV active) must be completely consumed, replaced by a lower Rf yellow spot indicating the nitro product.

-

Quenching & Isolation: Pour the reaction mixture slowly over crushed ice with vigorous stirring. The product will precipitate as a yellow solid.

-

Filtration & Washing: Filter the precipitate under a vacuum, washing with cold distilled water until the filtrate reaches a neutral pH.

-

Self-Validation Checkpoint 2 (NMR): Perform 1H NMR (DMSO- d6 ). The disappearance of the C2 aromatic proton and the presence of two distinct meta-coupled aromatic protons confirm the correct regiochemistry.

Downstream Processing: Catalytic Reduction to Aniline Scaffold

To utilize this intermediate in drug synthesis (e.g., forming benzimidazoles or benzoxazoles), the nitro group must be reduced to an amine[1]. We employ catalytic hydrogenation over Palladium on Carbon (Pd/C) rather than dissolving metal reductions (e.g., Fe/HCl).

-

Causality: Metal salts from dissolving metal reductions aggressively chelate with the adjacent dihydroxy groups, drastically reducing isolated yields and complicating purification. Pd/C offers a clean, quantitative conversion that is easily filtered.

Step-by-Step Methodology

Reagents: Methyl 3,5-dihydroxy-2-nitrobenzoate (1.0 eq), 10% Pd/C (0.1 eq by weight), Methanol (0.2 M), H2 gas.

-

Preparation: In a thick-walled hydrogenation flask, dissolve the nitrobenzoate intermediate in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% Pd/C under an inert argon atmosphere to prevent spontaneous ignition of the methanol.

-

Hydrogenation: Purge the flask with H2 gas three times, then pressurize to 1 atm (balloon) or up to 30 psi in a Parr shaker. Stir vigorously at room temperature.

-

Self-Validation Checkpoint 1 (Visual & Uptake): Monitor the reaction. The initial yellow solution will turn colorless or pale pink as the nitro group is reduced. Hydrogen uptake will cease when the reaction is complete (typically 4–6 hours).

-

Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol.

-

Self-Validation Checkpoint 2 (LC-MS): Analyze the filtrate via LC-MS. The mass spectrum must show a complete shift from the nitro mass [M+H]+214 to the amine mass [M+H]+184 .

-

Concentration: Evaporate the solvent under reduced pressure to yield methyl 2-amino-3,5-dihydroxybenzoate as a stable solid.

Synthetic workflow from starting material to the active amine pharmaceutical scaffold.

Quantitative Data & Reaction Metrics

The following table summarizes the optimized reaction metrics and physicochemical properties established during the validation of these protocols.

| Parameter / Property | Regioselective Nitration | Catalytic Hydrogenation |

| Starting Material | Methyl 3,5-dihydroxybenzoate | Methyl 3,5-dihydroxy-2-nitrobenzoate |

| Product | Methyl 3,5-dihydroxy-2-nitrobenzoate | Methyl 2-amino-3,5-dihydroxybenzoate |

| Reaction Temperature | 0 °C to 5 °C | 20 °C to 25 °C (Room Temp) |

| Reaction Time | 2.5 Hours | 4.0 - 6.0 Hours |

| Typical Yield | 78% - 85% | > 95% (Quantitative) |

| Key Impurity Profile | Dinitro-derivatives (< 5%) | Unreacted nitro starting material (< 1%) |

| Purification Method | Precipitation & Aqueous Wash | Celite Filtration & Concentration |

References

- EvitaChem. "Buy Methyl 3,5-dihydroxy-2-nitrobenzoate (EVT-13801721)". EvitaChem Product Catalog.

- BLDpharm. "2647888-53-5 | Methyl 4-bromo-3-hydroxy-5-methoxy-2-nitrobenzoate". BLDpharm Chemical Database.

Sources

Application Note: Catalytic Reduction Methods for Methyl 3,5-dihydroxy-2-nitrobenzoate

Introduction & Scientific Rationale

Methyl 3,5-dihydroxy-2-nitrobenzoate (CAS: 3031788-38-9)[1] is a highly functionalized aromatic building block characterized by a nitro group situated ortho to an ester moiety, flanked by two phenolic hydroxyl groups[2]. The reduction of the nitro group to yield Methyl 2-amino-3,5-dihydroxybenzoate (an anthranilic acid derivative) is a critical transformation for synthesizing complex pharmaceuticals, agrochemicals, and azo dyes[3][4].

The primary challenge in this reduction lies in chemoselectivity and functional group tolerance. The catalytic system must efficiently reduce the nitro group without triggering hydrogenolysis of the phenolic C–O bonds or hydrolysis of the methyl ester. While classical metal-mediated reductions (e.g., Fe/HCl or SnCl₂) are effective, they present significant work-up challenges, generate stoichiometric metal waste, and can cause ester hydrolysis under harsh acidic conditions[3]. Consequently, transition-metal catalytic hydrogenation and transfer hydrogenation have emerged as the premier methodologies for this transformation.

Mechanistic Causality in Catalytic Reduction

The catalytic reduction of nitroarenes to anilines proceeds via a well-defined cascade pathway[5]. The nitro group (–NO₂) is first reduced to a nitroso intermediate (–NO), followed by rapid hydrogenation to a hydroxylamine (–NHOH), and finally, cleavage of the N–O bond to yield the primary amine (–NH₂)[5].

When utilizing Palladium on Carbon (Pd/C), the high surface area of the carbon support facilitates the adsorption of both the hydrogen gas and the nitroarene. The phenolic hydroxyls at the 3- and 5-positions increase the electron density of the aromatic ring. While this electron richness generally stabilizes the resulting aniline, the steric bulk and potential coordinating ability of the ortho-hydroxyl and ester groups necessitate careful solvent selection. Protic solvents like methanol or ethanol are preferred as they solvate the polar hydroxyl groups and facilitate proton transfer during the reduction steps.

Mechanistic cascade of the catalytic reduction of the nitro group to an amine.

Comparative Data Presentation

To guide experimental design, the following table summarizes the performance metrics of three distinct catalytic reduction strategies applicable to Methyl 3,5-dihydroxy-2-nitrobenzoate and structurally analogous nitrobenzoates[3][6][7].

| Reduction Method | Catalyst System | Hydrogen Source | Reaction Conditions | Chemoselectivity | Yield (Typical) | Key Advantage |

| Direct Hydrogenation | 5-10% Pd/C | H₂ gas (1-4 atm) | MeOH/EtOH, 25-50°C, 2-4h | Excellent | 85-95% | Cleanest profile, no chemical byproducts, easy work-up. |

| Transfer Hydrogenation | 10% Pd/C | Ammonium Formate | MeOH, Reflux, 1-2h | High | 80-90% | Avoids high-pressure H₂ gas; rapid reaction kinetics. |

| Silane Reduction | Pd(OAc)₂ (5 mol%) | PMHS + aq. KF | THF or EtOAc, 25°C, 4-12h | Good | 60-75% | Extremely mild; highly tolerant of sensitive functional groups. |

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in validation steps to ensure reproducibility and high yield.

Protocol A: Direct Catalytic Hydrogenation (Pd/C and H₂)

This is the industry-standard method for scaling up the reduction of nitrobenzoates[3][4].

Materials:

-

Methyl 3,5-dihydroxy-2-nitrobenzoate (1.0 eq)

-

10% Palladium on Carbon (Pd/C) (5-10 mol% relative to substrate)

-

Methanol (HPLC grade, degassed)

-

Hydrogen gas (High purity)

Step-by-Step Methodology:

-

Substrate Dissolution: In a thoroughly dried, heavy-walled hydrogenation vessel, dissolve Methyl 3,5-dihydroxy-2-nitrobenzoate in degassed methanol (approx. 10 mL per gram of substrate). Causality: Degassing the solvent prevents premature catalyst poisoning by dissolved oxygen.

-

Catalyst Charging: Carefully add the 10% Pd/C catalyst to the solution. Safety Note: Pd/C is highly pyrophoric when dry and exposed to solvent vapors. Always add it under a blanket of inert gas (N₂ or Ar).

-

Purging: Seal the vessel and purge the headspace with nitrogen three times to displace all air. Follow this by purging three times with hydrogen gas[4].

-

Hydrogenation: Pressurize the vessel with hydrogen to 1-4 atm (15-60 psi). Stir the reaction mixture vigorously at room temperature (25°C). If the reaction is sluggish due to steric hindrance, the temperature can be safely elevated to 40-50°C.

-

Monitoring (Validation Step): Monitor the reaction via LC-MS or TLC (Eluent: Hexanes/EtOAc 1:1). The disappearance of the yellow nitro compound and the emergence of a highly fluorescent (under 254 nm UV) amine spot indicates progression. The reaction typically completes within 2 to 4 hours[3].

-

Work-up: Once hydrogen uptake ceases, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude Methyl 2-amino-3,5-dihydroxybenzoate can be purified by recrystallization from ethanol/water to yield a high-purity solid.

Workflow for direct catalytic hydrogenation of Methyl 3,5-dihydroxy-2-nitrobenzoate.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)

For laboratories lacking high-pressure hydrogenation equipment, transfer hydrogenation offers a robust alternative[3].

Materials:

-

Methyl 3,5-dihydroxy-2-nitrobenzoate (1.0 eq)

-

10% Pd/C (5 mol%)

-

Ammonium formate (4.0 - 5.0 eq)

-

Methanol (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the substrate in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: Add 10% Pd/C under a nitrogen atmosphere.

-

Donor Addition: Add solid ammonium formate in one portion. Causality: Ammonium formate decomposes in the presence of Pd/C to generate hydrogen gas, ammonia, and carbon dioxide in situ. Using an excess (4-5 eq) ensures complete reduction without requiring external pressure.

-

Reaction: Heat the mixture to a gentle reflux. The reaction will effervesce as CO₂ and NH₃ gases are released.

-

Monitoring (Validation Step): Check the reaction progress via TLC after 30 minutes. Transfer hydrogenation is typically much faster than direct hydrogenation, often reaching completion in 1-2 hours[3].

-

Work-up: Cool the mixture to room temperature, filter through Celite to remove the catalyst, and concentrate the filtrate.

-

Purification: Partition the residue between ethyl acetate and water to remove residual ammonium salts. Separate the organic layer, dry over anhydrous Na₂SO₄, and evaporate to yield the target amine.

References

-

Michigan State University Chemistry. "Palladium-Catalyzed Silane/Siloxane Reductions in the One-Pot Conversion of Nitro Compounds". Available at: [Link]

-

Organic Chemistry Portal. "Amine synthesis by nitro compound reduction". Available at: [Link]

-

Almac Group. "FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions". Available at:[Link]

Sources

- 1. 3031788-38-9|Methyl 3,5-dihydroxy-2-nitrobenzoate|BLD Pharm [bldpharm.com]

- 2. evitachem.com [evitachem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. almacgroup.com [almacgroup.com]

- 6. chemistry.msu.edu [chemistry.msu.edu]

- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]

Application Note: Chemoselective Esterification of 3,5-Dihydroxy-2-nitrobenzoic Acid to Methyl 3,5-Dihydroxy-2-nitrobenzoate

Introduction & Mechanistic Rationale

Methyl 3,5-dihydroxy-2-nitrobenzoate is a highly functionalized aromatic ester utilized as a critical building block in pharmaceutical research, particularly in the synthesis of complex neuroactive compounds and antitumor agents[1].

Converting 3,5-dihydroxy-2-nitrobenzoic acid to its corresponding methyl ester presents two distinct synthetic challenges that dictate the choice of methodology:

-

Steric Hindrance and Electronic Deactivation : The ortho-nitro group creates significant steric bulk around the carboxylate center. Furthermore, its strong electron-withdrawing nature decreases the electron density on the carbonyl oxygen. This severely reduces the substrate's susceptibility to protonation, making standard acid-catalyzed Fischer esterifications sluggish and low-yielding[2].

-

Chemoselectivity (The Phenolic Trap) : The substrate possesses two unprotected phenolic hydroxyl groups at the 3- and 5-positions. Utilizing basic alkylating conditions (e.g., methyl iodide with potassium carbonate) will result in rapid deprotonation of these phenols (pKa ~8.5), leading to undesired O-alkylation and the formation of methoxy byproducts.

To achieve absolute chemoselectivity and overcome steric barriers, the most robust approach relies on thionyl chloride (SOCl₂)-mediated activation . This method converts the carboxylic acid into a highly electrophilic acyl chloride intermediate in situ, which subsequently reacts with anhydrous methanol under mild conditions[3]. Because the reaction remains highly acidic, the phenolic hydroxyl groups remain protonated and unreactive, ensuring selective esterification of the carboxylate[4].

Comparative Analysis of Esterification Strategies

To guide experimental design, the following table summarizes the quantitative and qualitative differences between common esterification strategies for this specific hindered substrate.

| Method | Reagents | Chemoselectivity | Yield Potential | Scalability & Safety |

| Acyl Chloride (In Situ) | SOCl₂ / Anhydrous MeOH | Excellent (Phenols remain protonated) | >85% | High; clean reaction profile due to gaseous byproducts (SO₂, HCl)[4]. |

| Fischer Esterification | H₂SO₄ (cat.) / MeOH | Good (Slower reaction rate requires long reflux) | 50–70% | Medium; requires extensive neutralization during workup[2]. |

| Base-Catalyzed Alkylation | MeI / K₂CO₃ / DMF | Poor (Forms O-alkylated methoxy byproducts) | <10% (Target) | Low; complex chromatographic purification required. |

Reaction Pathway & Workflow Visualization

The following diagrams map the chemical logic and the physical workflow of the recommended SOCl₂-mediated protocol.

Reaction pathway demonstrating the chemoselective SOCl₂-mediated esterification vs. base-catalyzed side reactions.

Step-by-step experimental workflow for the SOCl₂-mediated esterification process.

Detailed Experimental Protocol: SOCl₂-Mediated Esterification

This protocol is designed as a self-validating system. Each step includes specific physical observations and chemical rationales to ensure the integrity of the synthesis.

Materials Required

-

3,5-Dihydroxy-2-nitrobenzoic acid (1.0 eq)

-

Thionyl chloride (SOCl₂, 2.5–3.0 eq)

-

Anhydrous Methanol (Solvent and reactant, 10–20 volumes)

-

Ethyl Acetate (EtOAc), Saturated NaHCO₃ (aq), Brine

Step-by-Step Methodology

Step 1: Substrate Dissolution and Cooling

-

In a flame-dried, round-bottom flask equipped with a magnetic stir bar and an argon/nitrogen inlet, dissolve 3,5-dihydroxy-2-nitrobenzoic acid in anhydrous methanol.

-

Cool the reaction vessel to 0°C using an ice-water bath.

-

Causality: Anhydrous conditions are critical because any moisture will rapidly hydrolyze the highly reactive acyl chloride intermediate back to the starting carboxylic acid.

Step 2: Electrophilic Activation

-

Slowly add thionyl chloride (SOCl₂) dropwise to the stirring solution over 15–20 minutes.

-

Causality: The reaction is initiated at 0°C to safely manage the highly exothermic formation of the acyl chloride and to control the vigorous evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases[4].

Step 3: Nucleophilic Acyl Substitution (Reflux)

-

Remove the ice bath and attach a reflux condenser.

-

Gradually heat the reaction mixture to 65–70°C (reflux) and maintain stirring for 4 to 12 hours. Monitor progression via TLC (Eluent: EtOAc/Hexane 1:1).

-

Causality: Despite the high electrophilicity of the acyl chloride, the ortho-nitro group imposes significant steric bulk. Thermal energy is required to drive the nucleophilic attack of methanol to completion[3].

Step 4: Quenching and Solvent Removal

-

Once TLC confirms the consumption of the starting material, cool the flask to room temperature.

-

Concentrate the mixture under reduced pressure (rotary evaporation) to remove excess methanol and residual SOCl₂.

-

Causality: Removing the bulk of the acid and solvent prior to aqueous workup prevents violent effervescence during the subsequent neutralization step.

Step 5: Chemoselective Workup

-

Dissolve the crude concentrated residue in Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with cold water, saturated aqueous sodium bicarbonate (NaHCO₃), and brine[2].

-

Causality: The NaHCO₃ wash is a self-validating purification step. It deprotonates any unreacted starting carboxylic acid (pKa ~3.5), pulling it into the aqueous phase. The target ester remains safely in the organic phase.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude methyl 3,5-dihydroxy-2-nitrobenzoate. Purify further via recrystallization from hot methanol if analytical purity is required.

Analytical Validation Data

To verify the success of the esterification and the preservation of the phenolic groups, the isolated compound should be cross-referenced against the following expected analytical signals:

| Analytical Method | Expected Signal / Observation | Diagnostic Significance |

| ¹H NMR (DMSO-d₆) | Sharp Singlet, δ ~3.80 - 3.90 ppm (3H) | Confirms the successful integration of the methyl ester group. |

| ¹H NMR (DMSO-d₆) | Broad Singlets, δ >9.5 ppm (2H) | Confirms both phenolic -OH groups remain unalkylated (chemoselectivity achieved). |

| ¹H NMR (DMSO-d₆) | Two Doublets, δ ~6.5 - 7.0 ppm (2H, J ≈ 2.5 Hz) | Represents the meta-coupled aromatic protons (H-4 and H-6), confirming ring integrity. |

| TLC (EtOAc/Hexane 1:1) | Higher R_f compared to starting material | The loss of the highly polar carboxylic acid group renders the ester significantly less polar. |

| IR Spectroscopy | Sharp peak ~1725-1740 cm⁻¹ | Characteristic ester carbonyl (C=O) stretch, shifted from the broader acid C=O stretch. |

References

-

Title : Source : EvitaChem

-

Title : Source : BenchChem

-

Title : Source : National Institutes of Health (PMC)

-

Title : Source : Organic Synthesis

Sources

Application Note: In Vitro Assay Development and Mechanistic Profiling of Methyl 3,5-dihydroxy-2-nitrobenzoate as a Tyrosinase Inhibitor

Executive Summary

The discovery of novel enzyme inhibitors requires rigorous in vitro assay validation to ensure reproducibility and mechanistic accuracy. Methyl 3,5-dihydroxy-2-nitrobenzoate (CAS 3031788-38-9) is an aromatic nitro ester featuring a resorcinol-like 3,5-dihydroxy substitution pattern[1]. Recent structure-activity relationship (SAR) studies have identified 3,5-dihydroxybenzoate scaffolds as exceptionally potent tyrosinase inhibitors, often exhibiting inhibitory concentrations ( IC50 ) significantly lower than the industry standard, kojic acid[2].

This application note provides a comprehensive, self-validating in vitro protocol for evaluating the tyrosinase inhibitory activity of Methyl 3,5-dihydroxy-2-nitrobenzoate. It details the causality behind assay design choices, kinetic profiling methodologies, and data interpretation frameworks necessary for drug development professionals.

Scientific Rationale & Mechanism of Action

Tyrosinase (EC 1.14.18.1) is a binuclear copper-containing metalloenzyme responsible for the rate-limiting steps of melanogenesis: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the subsequent oxidation of L-DOPA to dopaquinone (diphenolase activity)[3].